3,9-Dioxa-15-azabicyclo[9.3.1]pentadeca-1(15),11,13-triene-4,8-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,9-Dioxa-15-azabicyclo[9.3.1]pentadeca-1(15),11,13-triene-4,8-dione is a complex organic compound characterized by its unique bicyclic structure. This compound contains nitrogen, oxygen, and carbon atoms arranged in a specific configuration that imparts distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,9-Dioxa-15-azabicyclo[9.3.1]pentadeca-1(15),11,13-triene-4,8-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the bicyclic structure .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. These methods are designed to be cost-effective and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
3,9-Dioxa-15-azabicyclo[9.3.1]pentadeca-1(15),11,13-triene-4,8-dione undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
The reactions of this compound often require specific reagents and conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in various derivatives depending on the substituent introduced .
Scientific Research Applications
3,9-Dioxa-15-azabicyclo[9.3.1]pentadeca-1(15),11,13-triene-4,8-dione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,9-Dioxa-15-azabicyclo[9.3.1]pentadeca-1(15),11,13-triene-4,8-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering specific biochemical pathways. The exact mechanism depends on the context of its application, such as its role as a drug or a catalyst .
Comparison with Similar Compounds
Similar Compounds
15-Azabicyclo[9.3.1]pentadeca-1(15),11,13-triene: Shares a similar bicyclic structure but lacks the dione functionality.
3,6,9,15-Tetraazabicyclo[9.3.1]pentadeca-1(15),11,13-triene-3,6,9-triacetic acid: Contains additional nitrogen atoms and acetic acid groups.
6-Oxa-3,9-dithiabicyclo[9.3.1]pentadeca-1(15),11,13-triene: Contains sulfur atoms instead of oxygen.
Uniqueness
3,9-Dioxa-15-azabicyclo[9.3.1]pentadeca-1(15),11,13-triene-4,8-dione is unique due to its specific arrangement of nitrogen, oxygen, and carbon atoms, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in scientific research and industry .
Properties
CAS No. |
90073-96-4 |
---|---|
Molecular Formula |
C12H13NO4 |
Molecular Weight |
235.24 g/mol |
IUPAC Name |
3,9-dioxa-15-azabicyclo[9.3.1]pentadeca-1(15),11,13-triene-4,8-dione |
InChI |
InChI=1S/C12H13NO4/c14-11-5-2-6-12(15)17-8-10-4-1-3-9(13-10)7-16-11/h1,3-4H,2,5-8H2 |
InChI Key |
HXKOMTIMZOFNSX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)OCC2=NC(=CC=C2)COC(=O)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.